Phosphinous acid, dipiperidino-, butyl ester
Description
Properties
CAS No. |
74038-33-8 |
|---|---|
Molecular Formula |
C14H29N2OP |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
butoxy-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C14H29N2OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2-14H2,1H3 |
InChI Key |
OHZKJNVBDIIYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Phosphinous Acid Esters
Phosphinous acid esters are typically synthesized by esterification of phosphinous acid derivatives with appropriate alcohols or alkylating agents. The key challenge in preparing phosphinous acid, dipiperidino-, butyl ester lies in the selective introduction of the dipiperidino moiety and the butyl ester group without side reactions.
Two main approaches are documented in the literature for related compounds:
Alkylation in Non-Polar Solvents Without Intermediate Isolation
A patented method (Taiwan Patent TW201840578A) describes a safe and efficient process for preparing alkyl phosphinates, including butyl esters, by alkylation of alkyl phosphinates in non-polar solvents without isolating the intermediate phosphinate ester. This method avoids the use of chlorine components, enhancing safety and environmental compatibility.
- Use of the same reaction vessel for both initial phosphinate preparation and subsequent alkylation
- Alkylation performed in a non-polar solvent (e.g., hexane or toluene)
- Avoidance of isolation and purification between steps, reducing process time and cost
- Applicability to butyl phosphinates, enabling preparation of butyl esters with high purity and yield
This approach is particularly relevant for synthesizing butyl esters of phosphinous acids with complex amine substituents like dipiperidino groups, as it minimizes degradation and side reactions during intermediate handling.
One-Pot Esterification Using Triphenylphosphine Dihalides and DMAP
A research study published in Acta Chimica Slovenica (2009) reports an efficient one-pot synthesis of carboxylic acid esters using triphenylphosphine dibromide (Ph3PBr2) or triphenylphosphine diiodide (Ph3PI2) in the presence of N,N-dimethylaminopyridine (DMAP) as a catalyst/base in dichloromethane at room temperature. Although this method was developed for carboxylic acid esters, its principles apply to phosphinous acid esters due to similar esterification chemistry.
- Reaction proceeds under neutral and mild conditions
- High yields (80–99%) achieved for various alkyl esters, including n-butyl esters
- Short reaction times (2–3 minutes)
- DMAP acts as a nucleophilic catalyst, facilitating ester bond formation
- Applicable to sterically hindered substrates, suggesting suitability for dipiperidino-substituted phosphinous acids
| Entry | Acid Type | Alcohol | Yield (%) Ph3PBr2 | Yield (%) Ph3PI2 | Reaction Time (min) |
|---|---|---|---|---|---|
| 3 | 4-nitrobenzoic acid | n-butanol | 95 | 93 | 2 |
| 11 | Decanoic acid | n-butanol | 91 | 81 | 2 |
| 12 | Phthalic acid | n-butanol | 95 | 95 | 2 |
| 14 | 2,2-dimethylpropanoic acid | n-butanol | Moderate | Moderate | 2 |
Table 1: Selected yields of n-butyl esters from various acids using Ph3PBr2/Ph3PI2 and DMAP
This method's mild conditions and high efficiency make it a promising candidate for preparing this compound, especially when combined with suitable amine protection strategies.
Phosphorus Oxychloride and Fluoride-Based Methods
Historical literature on phosphorus-fluorine chemistry reveals that esters of phosphorofluoridic acid can be prepared via reaction of phosphorus oxychloride derivatives with alcohols, followed by fluorination steps. Although these methods focus on phosphorofluoridates, the underlying chemistry informs the preparation of phosphinous acid esters.
- Reaction of phosphorus trichloride with alcohols in solvents like carbon tetrachloride produces chlorinated intermediates
- Subsequent fluorination with inorganic fluorides (e.g., sodium fluoride) yields phosphorofluoridate esters
- One-stage processes have been optimized for industrial scale with yields around 70–84%
- Partial fluorination of phosphorus oxychloride with antimony trifluoride can produce reactive intermediates for ester formation
- These methods require careful control of reaction conditions and are more suited for fluorinated phosphorous esters rather than dipiperidino-substituted phosphinous acid esters
While informative, these methods are less directly applicable to the target compound due to the presence of the dipiperidino group and the butyl ester moiety.
Summary of Preparation Methods
Detailed Research Outcomes
The alkylation method from patent TW201840578A demonstrates that butyl phosphinates can be synthesized efficiently without isolating intermediates, which is critical for compounds with sensitive amine groups like dipiperidino substituents.
The one-pot esterification method using Ph3PBr2/Ph3PI2 and DMAP achieves excellent yields (up to 99%) for n-butyl esters of various acids, indicating its potential adaptability to phosphinous acid esters with bulky amine substituents.
Phosphorus oxychloride-based methods provide foundational understanding but are less favored for dipiperidino derivatives due to harsh conditions and side reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway influenced by pH and temperature.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the butyl ester undergoes cleavage via an AAC2 mechanism (acid-catalyzed, acyl-oxygen fission). This results in the formation of phosphinous acid derivatives and butanol . The reaction proceeds through nucleophilic attack on the ester carbonyl, with water acting as the nucleophile:
Base-Catalyzed Hydrolysis
In alkaline environments, the ester group is hydrolyzed via a BP2 mechanism (base-catalyzed, phosphoryl-oxygen fission), yielding phosphate salts and butanol :
The phosphorus center may also hydrolyze to form phosphinic acid derivatives under prolonged basic conditions .
Nucleophilic Substitution
The phosphorus(III) center is susceptible to nucleophilic attack due to its lone pair and electron-donating piperidine substituents.
For example, reaction with thiols produces thiophosphate esters :
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes disproportionation, forming phosphinic acids and phosphine oxides :
The piperidine groups stabilize intermediates, directing the reaction toward anhydride formation under oxidative conditions .
Oxidation Reactions
The phosphorus(III) center is oxidized to phosphorus(V) by agents like O₂ or peroxides, yielding phosphine oxides :
This tautomerization is irreversible and dominates in polar solvents due to increased stability of the phosphine oxide .
Coordination Chemistry
The lone pair on phosphorus enables ligand behavior in metal complexes. For instance, it coordinates with transition metals like Mo(CO)₅ to form stable adducts :
These complexes are studied for catalytic applications in organic synthesis .
Transesterification
The butyl ester reacts with alcohols under acid/base catalysis to form new esters :
This reaction is pivotal for modifying the ester moiety without altering the phosphorus center .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₂₉N₂OP
- Molecular Weight : 272.37 g/mol
- CAS Number : 74038-33-8
- IUPAC Name : Butoxy-di(piperidin-1-yl)phosphane
The structure of phosphinous acid, dipiperidino-, butyl ester features a phosphine oxide functional group, which contributes to its reactivity and potential applications in various chemical reactions.
Applications in Organic Synthesis
-
Reagent in Organic Reactions :
- Phosphinous acids are widely used as reagents in organic synthesis due to their ability to act as nucleophiles. They can participate in various coupling reactions, including the formation of phosphonates and phosphine oxides.
- The unique structure allows for the introduction of phosphorus into organic molecules, facilitating the synthesis of complex compounds.
-
Catalysts in Chemical Reactions :
- The compound has been investigated for its catalytic properties in various reactions. For example, it can be utilized as a catalyst in the Stetter reaction, where it enhances the formation of carbon-carbon bonds .
- Its ability to stabilize intermediates makes it a valuable tool in developing new synthetic methodologies.
Applications in Medicinal Chemistry
-
Pharmaceutical Development :
- Phosphinous acid derivatives have shown promise in drug discovery as potential therapeutic agents. Their structural properties can be modified to enhance biological activity.
- Case studies have indicated that compounds similar to this compound exhibit anti-cancer properties by targeting specific pathways involved in tumor growth .
-
Drug Delivery Systems :
- The compound can be incorporated into drug delivery systems due to its ability to form stable complexes with various drugs. This property is particularly useful in targeted therapy, where selective delivery to diseased tissues is crucial.
- Research has demonstrated that phosphinous acid derivatives can improve the pharmacokinetics of certain drugs by enhancing their solubility and stability .
- Anti-Cancer Activity :
- Synthesis of Novel Compounds :
Mechanism of Action
The mechanism of action of dipiperidinophosphinous acid butyl ester involves its ability to interact with molecular targets through its phosphinous acid group. This interaction can lead to the stabilization of reactive intermediates and the inhibition of oxidative degradation. The compound’s antioxidant properties are attributed to its ability to decompose hydroperoxides and terminate radical chain reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
Phosphinous Acid Esters with Varied Substituents
- Trimethylsilyl Ester (Phosphinous acid, dimethyl-, trimethylsilyl ester): Formula: C₅H₁₅OPSi. Key Features: The trimethylsilyl group increases steric bulk and stability against hydrolysis compared to alkyl esters. Molecular weight: 150.23 g/mol . Applications: Used in chemical synthesis for silicon-phosphorus bond formation.
- Benzyl-Phenylphosphinous Acid Ester: Formula: C₁₉H₁₈OP. Key Features: Aromatic substituents (benzyl, phenyl) enhance π-π interactions, useful in stereoselective reactions. Exhibits high optical purity when synthesized with chiral auxiliaries .
Comparison Table
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Phosphinous acid, dipiperidino-, butyl ester | C₁₃H₂₇NO₂P | Two piperidino, butyl | ~260 (calculated) | Catalysis, ligands |
| Dimethyl-trimethylsilyl ester | C₅H₁₅OPSi | Two methyl, TMS | 150.23 | Silicon-based synthesis |
| Benzyl-phenylphosphinous ester | C₁₉H₁₈OP | Benzyl, phenyl | ~290 | Asymmetric synthesis |
Comparison with Phosphinic and Phosphonous Acid Derivatives
- Phosphinic Acids (R₂P(O)OH): Pentavalent phosphorus with higher acidity (pKa ~1–3) compared to trivalent phosphinous esters. Used as flame retardants and metal chelators .
- Phosphonous Acid Esters (RP(OH)OR'): Tautomers of phosphinous acids. Metaphosphorous acid (HP(O)(OH)) is the unsubstituted form, while esters like triphenyl phosphite are common in polymer stabilization .
Spectroscopic and Physical Properties
- FTIR: Phosphinous esters show P-O-C stretches near 1020–1100 cm⁻¹ and P-N stretches at 650–750 cm⁻¹. Butyl esters exhibit C=O stretches at ~1740 cm⁻¹ .
- Solubility: Increased lipophilicity from the butyl group improves solubility in nonpolar solvents compared to hydrophilic phosphonic acids .
Biological Activity
Phosphinous acid, dipiperidino-, butyl ester is an organophosphorus compound characterized by its unique structure, which includes a phosphinous acid functional group bonded to two piperidine rings and a butyl ester moiety. This compound has garnered attention in various fields due to its diverse biological activities and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
- Chemical Formula : CHNOP
- Molecular Weight : 270.37 g/mol
- Functional Groups : Phosphinous acid, piperidine, butyl ester
The presence of the piperidine rings enhances the compound's lipophilicity, potentially influencing its interactions within biological systems. The butyl ester group may also contribute to its reactivity and solubility characteristics.
Biological Activities
Phosphinous acid derivatives, including dipiperidino-butyl ester, exhibit a range of biological activities:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in lipid metabolism, suggesting potential applications in treating metabolic disorders.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, which could be explored further for developing new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that phosphinic acids can modulate inflammatory responses, making them candidates for anti-inflammatory therapies .
- Antiproliferative Activity : There is evidence supporting the antiproliferative effects of phosphinous acid derivatives against various cancer cell lines, indicating their potential as anticancer agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other phosphinic acid derivatives. The following table summarizes key features and activities of selected compounds:
| Compound Name | Chemical Formula | Key Features | Notable Biological Activity |
|---|---|---|---|
| Phosphinous Acid, Diphenyl-, Butyl Ester | CHOP | Contains phenyl groups | Used in pharmaceuticals |
| Phosphinous Acid, Dimethyl-, Butyl Ester | CHOP | Methyl groups provide different reactivity | Antimicrobial properties |
| Phosphinic Acid, Butyl Ester | CHOP | Simple structure | Widely studied for biological activity |
| S-Butyl Dipiperidinophosphinothioate | CHNOPS | Contains a thioate group | Diverse pharmacological activities |
Case Studies and Research Findings
- Study on Lipid Metabolism : A study focused on the interaction of phosphinous acid derivatives with lipid-binding proteins demonstrated that these compounds can modulate lipid metabolism pathways, which may have implications for treating dyslipidemia.
- Antimicrobial Activity Investigation : Research published in Medicinal Chemistry highlighted the antimicrobial efficacy of various phosphinic acids against resistant bacterial strains, indicating that dipiperidino-butyl ester could be further explored for its potential as a novel antibiotic .
- Cancer Cell Line Studies : In vitro studies have shown that phosphinous acid derivatives can inhibit the growth of specific cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting their role as potential anticancer agents .
Q & A
Basic: What are the recommended experimental protocols for synthesizing phosphinous acid, dipiperidino-, butyl ester?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification reactions. A validated approach includes reacting dipiperidinophosphinous chloride with butanol under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress should be monitored via <sup>31</sup>P NMR to confirm the disappearance of the chloride precursor (δ ~0–10 ppm) and emergence of the ester product (δ ~20–30 ppm). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the ester from unreacted piperidine or butanol .
Basic: How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
Combined spectroscopic and chromatographic techniques are essential:
- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR : Confirm ester formation (e.g., butyl O-P signals in <sup>31</sup>P NMR) and piperidine ring integrity (δ 1.4–1.6 ppm for piperidine protons in <sup>1</sup>H NMR).
- FTIR : Detect P-O-C ester stretching (~1050–1250 cm⁻¹) and absence of P-Cl bonds (~500–600 cm⁻¹) .
- GC-MS/HPLC : Quantify purity (>95%) and identify side products (e.g., hydrolyzed phosphinous acid).
Cross-referencing with NIST spectral databases (if available) enhances reliability .
Advanced: What mechanistic insights explain the hydrolytic instability of phosphinous acid esters in aqueous environments?
Methodological Answer:
Hydrolysis kinetics depend on steric hindrance (bulky piperidino groups slow water attack) and pH. For dipiperidino derivatives:
- Acidic conditions : Protonation of the P=O group increases electrophilicity, accelerating nucleophilic water attack.
- Basic conditions : OH⁻ directly displaces the butyl group via an SN2 mechanism.
Experimental validation:
Conduct kinetic studies using <sup>31</sup>P NMR to track hydrolysis intermediates.
Compare activation energies (Arrhenius plots) in buffered solutions (pH 2–12).
Use DFT calculations to model transition states and electron density maps .
Advanced: How do structural modifications (e.g., alkyl chain length, substituents) influence the compound’s coordination chemistry?
Methodological Answer:
Systematic studies require:
- Ligand Design : Synthesize analogs (e.g., ethyl, pentyl esters) and compare steric/electronic profiles via Tolman’s electronic parameters (νCO in metal carbonyl complexes) .
- X-ray Crystallography : Resolve metal-ligand bond lengths and angles (e.g., Pd/Pt complexes) to assess π-backbonding capacity.
- Catalytic Screening : Test ligand performance in cross-coupling reactions (e.g., Suzuki-Miyaura), correlating turnover numbers with substituent bulkiness .
Basic: What safety protocols are critical when handling phosphinous acid esters?
Methodological Answer:
- Hazard Mitigation : Use glove boxes or fume hoods due to potential toxicity (see Hazard Classification 6.1D/8.1A in analogous phosphorous esters ).
- Waste Disposal : Hydrolyze esters to phosphinous acid (neutralize with NaOH) before disposal.
- Exposure Monitoring : Regular air sampling for volatile phosphorus byproducts (e.g., phosphine) using gas detectors .
Advanced: How can researchers resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?
Methodological Answer:
Contradictions often stem from:
- Impurity Effects : Trace moisture or oxygen degrades ligands. Validate anhydrous conditions via Karl Fischer titration.
- Solvent Polarity : Compare catalytic outcomes in polar (DMF) vs. nonpolar (toluene) solvents.
- Precatalyst Activation : Use in situ XAS (X-ray absorption spectroscopy) to monitor metal oxidation states during catalysis.
Publish full experimental details (solvent batch, purification steps) to ensure reproducibility .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvation effects on reaction pathways (e.g., hydrolysis in water vs. THF).
- Docking Studies : Model ligand-metal interactions (e.g., Pd(0) vs. Pd(II)) to forecast catalytic efficacy.
Validate predictions with experimental kinetic isotope effects (KIEs) .
Basic: How can researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Tests : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via:
- HPLC : Quantify ester content.
- TGA : Assess thermal decomposition onset.
- Light Sensitivity : Expose to UV (254 nm) and analyze photoproducts via LC-MS.
- Recommendation : Store under argon at –20°C with molecular sieves .
Advanced: What strategies exist for tuning the steric and electronic properties of dipiperidino-phosphinous esters?
Methodological Answer:
- Steric Tuning : Replace piperidine with bulkier amines (e.g., morpholine, quinuclidine).
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., CF3) on the phosphinous core.
- Validation :
Basic: How should researchers document synthetic procedures to meet reproducibility standards?
Methodological Answer:
Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Experimental Section : Include reagent grades, solvent drying methods, and reaction monitoring intervals.
- Supporting Information : Provide raw spectral data (NMR, IR), chromatograms, and crystallographic CIF files.
- Ethical Reporting : Disclose failed attempts (e.g., alternative catalysts, solvents) to aid troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
